Cas no 87100-28-5 (Benzylboronic acid pinacol ester)

Benzylboronic acid pinacol ester structure
87100-28-5 structure
Nom du produit:Benzylboronic acid pinacol ester
Numéro CAS:87100-28-5
Le MF:C13H19BO2
Mégawatts:218.099764108658
MDL:MFCD05663841
CID:719623
PubChem ID:3864964

Benzylboronic acid pinacol ester Propriétés chimiques et physiques

Nom et identifiant

    • 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(phenylmethyl)-
    • Benzylboronicacidpinacolest
    • 2-benzyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 4,4,5,5-tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
    • 4-BroMo-2-(trifluoroMethoxy)aniline
    • benzylboronic acid pinacolate ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(phenylmethyl)-
    • benzylboronic pinacol ester
    • benzyl boronic acid pinacol ester
    • YCNQPAVKQPLZRS-UHFFFAOYSA-N
    • ZXBA000111
    • OR9316
    • benzylboronic acid pinacol ester 96%
    • TRA0036915
    • AB21925
    • FCH2716512
    • Benzylboronic acid pinaco
    • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane (ACI)
    • (1-Phenylmethyl)boronic Acid Pinacol Ester
    • MFCD05663841
    • 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen benzylboronate
    • CS-W000993
    • B3448
    • AKOS005259533
    • SCHEMBL142096
    • DTXSID801007338
    • HY-W000993
    • 87100-28-5
    • EN300-222892
    • DS-14900
    • 121074-61-1
    • Z1741972128
    • J-508110
    • DB-003881
    • SY013341
    • Benzylboronic acid pinacol ester, 96%
    • MDL: MFCD05663841
    • Piscine à noyau: 1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
    • La clé Inchi: YCNQPAVKQPLZRS-UHFFFAOYSA-N
    • Sourire: O1C(C)(C)C(C)(C)OB1CC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 236.15800
  • Masse isotopique unique: 218.148
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 2
  • Complexité: 228
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 18.5
  • Le xlogp3: Rien du tout
  • Nombre d'tautomères: Rien du tout
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Liquide
  • Dense: 0.980 g/mL at 25 °C
  • Point de fusion: No data available
  • Point d'ébullition: 65 °C/0.15 mmHg
  • Point d'éclair: Degrés Fahrenheit: > 230 ° f
    Degrés Celsius: > 110 ° C
  • Indice de réfraction: n20/D 1.490
  • Coefficient de répartition de l'eau: Insoluble in water.
  • Le PSA: 49.69000
  • Le LogP: 2.08130
  • Solubilité: Pas encore déterminé

Benzylboronic acid pinacol ester Informations de sécurité

Benzylboronic acid pinacol ester Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Benzylboronic acid pinacol ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB255900-10 g
Benzylboronic acid pinacol ester, 96%; .
87100-28-5 96%
10g
€132.50 2023-04-27
eNovation Chemicals LLC
Y1045740-100g
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-28-5 97%
100g
$205 2024-06-07
MedChemExpress
HY-W000993-10g
Benzylboronic acid pinacol ester
87100-28-5
10g
¥240 2024-05-24
abcr
AB255900-100g
Benzylboronic acid pinacol ester, 96%; .
87100-28-5 96%
100g
€410.90 2025-03-19
Enamine
EN300-222892-10.0g
2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-28-5 95%
10.0g
$101.0 2023-07-08
Enamine
EN300-222892-0.05g
2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-28-5 95%
0.05g
$19.0 2023-09-16
Enamine
EN300-222892-25.0g
2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87100-28-5 95%
25.0g
$198.0 2023-07-08
SHENG KE LU SI SHENG WU JI SHU
sc-233999-1g
Benzylboronic acid pinacol ester,
87100-28-5
1g
¥414.00 2023-09-05
TRC
B233083-5g
Benzylboronic acid pinacol ester
87100-28-5
5g
$ 178.00 2023-04-18
Apollo Scientific
OR9316-5g
Benzylboronic acid pinacol ester
87100-28-5 97%
5g
£19.00 2025-02-20

Benzylboronic acid pinacol ester Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Référence
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
Référence
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

Synthetic Routes 3

Conditions de réaction
1.1 Catalysts: 2028324-83-4 Solvents: Diethyl ether ;  16 h, rt
Référence
Highly Selective Hydroboration of Alkenes, Ketones and Aldehydes Catalyzed by a Well-Defined Manganese Complex
Zhang, Guoqi; et al, Angewandte Chemie, 2016, 55(46), 14369-14372

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  18 h, rt
Référence
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; et al, Green Chemistry, 2020, 22(9), 2799-2803

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Tetrabutylammonium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  1 min, rt
1.2 3 h, rt
Référence
Pd-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates
Cui, Long-Can; et al, RSC Advances, 2016, 6(57), 51932-51935

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: Toluene ,  Glycol monoethyl ether ;  12 h, 50 °C; 50 °C → rt
Référence
Nickel-catalyzed borylation of aryl- and benzyltrimethylammonium salts via C-N bond cleavage
Hu, Jiefeng; et al, Journal of Organic Chemistry, 2016, 81(1), 14-24

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 1H-Indole-1-carbodithioic acid, 5-bromo-, potassium salt (1:1) Solvents: Dimethylformamide ;  -78 °C → rt; 16 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
Référence
Photochemical Organocatalytic Borylation of Alkyl Chlorides, Bromides, and Sulfonates
Mazzarella, Daniele ; et al, ACS Catalysis, 2019, 9(7), 5876-5880

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Palladium Solvents: Toluene ;  100 °C
Référence
4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolane
Ishiyama, Tatsuo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-13

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Water ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  12 h, 80 °C
1.2 Solvents: Triethylamine ;  1 h, rt
1.3 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water
Référence
Metal-Free Direct Deoxygenative Borylation of Aldehydes and Ketones
Li, Jianbin ; et al, Journal of the American Chemical Society, 2020, 142(30), 13011-13020

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Tetrahydrofuran ;  22 °C
Référence
Electrochemically Driven Deoxygenative Borylation of Alcohols and Carbonyl Compounds
Guan, Weiyang; et al, Journal of the American Chemical Society, 2023, 145(31), 16966-16972

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Magnesium Solvents: 1,2-Dimethoxyethane ;  24 h, reflux
1.2 Reagents: Water
Référence
An Opportunity for Mg-Catalyzed Grignard-Type Reactions: Direct Coupling of Benzylic Halides with Pinacolborane with 10 mol% of Magnesium
Pintaric, Christine; et al, Journal of the American Chemical Society, 2010, 132(34), 11825-11827

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: 1,2-Dimethoxyethane ;  22 °C
Référence
Electrochemically Driven Deoxygenative Borylation of Alcohols and Carbonyl Compounds
Guan, Weiyang; et al, Journal of the American Chemical Society, 2023, 145(31), 16966-16972

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Tetrahydrofuran ;  22 °C
Référence
Electrochemically Driven Deoxygenative Borylation of Alcohols and Carbonyl Compounds
Guan, Weiyang; et al, Journal of the American Chemical Society, 2023, 145(31), 16966-16972

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Tributylphosphine ,  Nickel nitrate Solvents: 1,2-Dimethoxyethane ;  24 h, 70 °C
Référence
Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation
Zhang, Hua; et al, Chemistry - A European Journal, 2015, 21(47), 16796-16800

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: Palladium
Référence
Palladium-catalyzed benzylic C-H borylation of alkylbenzenes with bis(pinacolato)diboron or pinacolborane
Ishiyama, Tatsuo; et al, Chemistry Letters, 2001, (11), 1082-1083

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Iron(III) acetylacetonate Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 12 h, rt
Référence
Iron-Catalyzed Borylation of Alkyl Electrophiles
Atack, Thomas C.; et al, Journal of the American Chemical Society, 2014, 136(27), 9521-9523

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  24 h, 80 °C
Référence
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: Ferrous bromide ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran ;  1 h, rt
Référence
Iron-Catalyzed Borylation of Alkyl, Allyl, and Aryl Halides: Isolation of an Iron(I) Boryl Complex
Bedford, Robin B.; et al, Organometallics, 2014, 33(21), 5940-5943

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Iodine Solvents: N-Methyl-2-pyrrolidone ;  12 h, 120 °C; 120 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
Référence
Iodine-Catalyzed Borylation of Benzylic Alcohols
Yin, Chunyu; et al, Organic Letters, 2023, 25(10), 1701-1705

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Pinacolborane Catalysts: Ceria (supports nickel hydroxide) ,  Nickel hydroxide (cerium oxide supported) Solvents: Cyclopentyl methyl ether ;  30 min, 100 °C
1.2 Solvents: Methylcyclohexane ;  20 h, 100 °C
Référence
C(sp3)-H Selective Benzylic Borylation by In Situ Reduced Ultrasmall Ni Species on CeO2
Yoshii, Daichi; et al, ACS Catalysis, 2021, 11(4), 2150-2155

Synthetic Routes 21

Conditions de réaction
1.1 Catalysts: (SP-4-3)-Chloro(dinitrogen)bis[tris(1-methylethyl)phosphine]rhodium ;  140 °C
Référence
Pinacolborane
Ramachandran, P. Veeraraghavan; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  14 h
1.2 Reagents: Triethylamine ;  1 h
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Référence
Photoinduced decarboxylative borylation of carboxylic acids
Fawcett, Alexander ; et al, Science (Washington, 2017, 357(6348), 283-286

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  rt → 60 °C; 24 h, 60 °C
Référence
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  1 h, rt
Référence
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Sodium methoxide ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Solvents: Ethyl acetate ,  Water ;  rt
Référence
Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine
Zhang, Li; et al, Angewandte Chemie, 2020, 59(5), 2095-2099

Synthetic Routes 26

Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
Homologation of representative boronic esters using in situ generated (halomethyl)lithiums: A comparative study
Soundararajan, Raman; et al, Tetrahedron Letters, 1994, 35(48), 8957-60

Synthetic Routes 27

Conditions de réaction
1.1 Catalysts: Pinacolborane ,  [N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[cyclohexanamine-κN]]bis(2-ethylhexan… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C; 100 °C → 23 °C
1.2 Reagents: Oxygen
Référence
Cobalt-catalyzed benzylic borylation: enabling polyborylation and functionalization of remote, unactivated C(sp3)-H bonds
Palmer, W. Neil; et al, Journal of the American Chemical Society, 2016, 138(3), 766-769

Synthetic Routes 28

Conditions de réaction
1.1 Solvents: Hexane ,  1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  1,4-Dioxane ,  Water ;  4 h, 50 °C
Référence
One-carbon homologation of arylboronic acids: a convenient approach to the synthesis of pinacol benzylboronates
Wu, Chaoqiang; et al, Organic Chemistry Frontiers, 2016, 3(7), 817-822

Synthetic Routes 29

Conditions de réaction
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Water ;  rt
Référence
Electrosynthesis of benzylboronic acids and esters
Pintaric, C.; et al, Tetrahedron Letters, 2004, 45(43), 8031-8033

Synthetic Routes 30

Conditions de réaction
Référence
Product subclass 34: benzylboranes and benzylboronates
Zaidlewicz, M.; et al, Science of Synthesis, 2004, 6, 921-943

Benzylboronic acid pinacol ester Raw materials

Benzylboronic acid pinacol ester Preparation Products

Fournisseurs recommandés
atkchemica
(CAS:87100-28-5)Benzylboronic acid pinacol ester
CL18419
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:87100-28-5)Benzylboronic acid pinacol ester
A935021
Pureté:99%
Quantité:100g
Prix ($):167.0